molecular formula C7H11N3OS B14464147 4-Ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 72488-66-5

4-Ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B14464147
CAS No.: 72488-66-5
M. Wt: 185.25 g/mol
InChI Key: LSAMWOWEJOILTO-UHFFFAOYSA-N
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Description

4-Ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a carbothioamide group. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide. This reaction proceeds through the formation of intermediate thiosemicarbazones, which then undergo cyclization to yield the desired pyrazole derivative . The reaction conditions often include the use of ethanol as a solvent and L-proline as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide stands out due to its unique combination of an ethyl group and a carbothioamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new drugs and materials with specific functionalities.

Properties

CAS No.

72488-66-5

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

4-ethyl-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C7H11N3OS/c1-3-5-4(2)9-10(6(5)11)7(8)12/h9H,3H2,1-2H3,(H2,8,12)

InChI Key

LSAMWOWEJOILTO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN(C1=O)C(=S)N)C

Origin of Product

United States

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